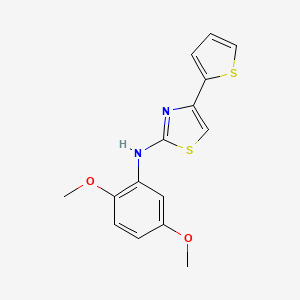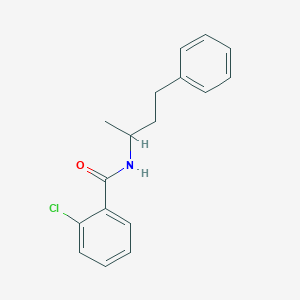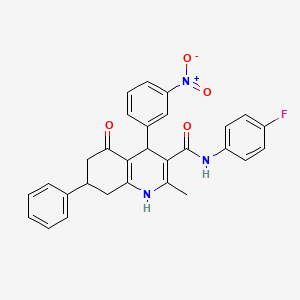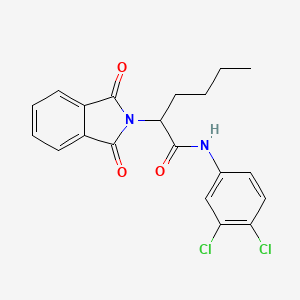
4-methyl-N-(2-phenoxyethyl)benzenesulfonamide
説明
4-methyl-N-(2-phenoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.09291458 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives show promising properties for photodynamic therapy, particularly in cancer treatment. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Radiopharmaceutical Development
- PET Radioligand Synthesis: Gao et al. (2014) synthesized N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, showing potential as a PET selective CB2 radioligand. The synthesis process demonstrates high yield and efficiency, indicating its potential in radiopharmaceutical applications (Gao, Xu, Wang, & Zheng, 2014).
Anticancer Research
- Novel Sulfonamide Derivatives: Gul et al. (2016) synthesized a series of new benzenesulfonamides with cytotoxic activities. These compounds, particularly the 3,4,5-trimethoxy and 4-hydroxy derivatives, showed interesting cytotoxic activities, potentially crucial for further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Soil Contaminant Analysis
- Environmental Monitoring: Speltini et al. (2016) developed a novel procedure for the determination of benzenesulfonamide compounds in soil. This methodology is significant for monitoring environmental contaminants, particularly in industrial and household applications (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).
Antibacterial Agents
- Bacterial Infection Treatment: Abbasi et al. (2015) researched synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, identifying them as potent antibacterial agents. These compounds also showed moderate to weak enzyme inhibitory effects, indicating their potential in treating bacterial infections (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).
Progesterone Receptor Antagonists
- Gynecological Disorders Treatment: Yamada et al. (2016) developed N-(4-phenoxyphenyl)
benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. These compounds show promise in treating various diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, due to their high binding affinity for the progesterone receptor and selectivity over the androgen receptor (Yamada, Kazui, Yoshioka, Tanatani, Mori, Kagechika, & Fujii, 2016).
Anticancer Activity in Hybrid Molecules
- Microwave-Assisted Synthesis for Cancer Treatment: Kumar et al. (2015) focused on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. This research contributes to the development of new therapeutic agents in cancer treatment (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Chemical Space Mining
- Solid-Phase Synthesis Applications: Fülöpová and Soural (2015) summarized the application of polymer-supported benzenesulfonamides in different chemical transformations. This research provides insight into the versatility of benzenesulfonamides in the synthesis of various privileged scaffolds, highlighting their importance in chemical space mining (Fülöpová & Soural, 2015).
Structural Characterization in Drug Development
- Methylbenzenesulfonamide in HIV-1 Infection Prevention: De-ju (2015) researched the structural characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds, due to their specific molecular structures, are potential candidates for the development of drugs aimed at preventing human HIV-1 infection (De-ju, 2015).
Enzyme Inhibition and Antioxidant Potential
- Sulfonamide Schiff Bases: Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and assessed their enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase. These compounds also demonstrated significant antioxidant potential, indicating their potential in pharmacological research (Kausar, Muratza, Raza, Rafique, Arshad, Altaf, Asiri, Shafqat, & Shafqat, 2019).
特性
IUPAC Name |
4-methyl-N-(2-phenoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-13-7-9-15(10-8-13)20(17,18)16-11-12-19-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKCDVZOGFLDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-(2-hydroxyethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3946905.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3946915.png)
![4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3946919.png)

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(naphthalen-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3946950.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3946956.png)
![17-[1-(4-MORPHOLINYL)-1-OXO-3-PHENYL-2-PROPANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B3946965.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B3946973.png)

![1-(benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3946976.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3946988.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine oxalate](/img/structure/B3946993.png)
